molecular formula C15H25N B15320896 4-Mesityl-2,2-dimethylbutan-1-amine

4-Mesityl-2,2-dimethylbutan-1-amine

Cat. No.: B15320896
M. Wt: 219.37 g/mol
InChI Key: ORLDBOVDKYBWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Mesityl-2,2-dimethylbutan-1-amine is a branched primary amine characterized by a mesityl (2,4,6-trimethylphenyl) group attached to a dimethyl-substituted butan-1-amine backbone. The mesityl group confers steric bulk and electron-donating properties, which may influence reactivity, stability, and applications in catalysis or pharmaceutical intermediates . For example, mesityl-containing compounds are frequently employed in photoredox catalysis due to their electron-deficient aromatic systems , though the amine functionality in this molecule distinguishes it from pyrylium salts or pyrrole derivatives discussed in earlier studies .

Properties

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-amine

InChI

InChI=1S/C15H25N/c1-11-8-12(2)14(13(3)9-11)6-7-15(4,5)10-16/h8-9H,6-7,10,16H2,1-5H3

InChI Key

ORLDBOVDKYBWGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCC(C)(C)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mesityl-2,2-dimethylbutan-1-amine typically involves the reaction of mesityl bromide with 2,2-dimethylbutan-1-amine under basic conditions. The reaction is carried out in an organic solvent such as toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Mesityl-2,2-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

4-Mesityl-2,2-dimethylbutan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.

    Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Mesityl-2,2-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The mesityl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Mesityl vs. Diphenyl Groups

  • 2,2-Diphenylethan-1-amine ():

    • Lacks the mesityl group but features two phenyl substituents at the 2-position of the ethylamine chain.
    • Applications: Widely used in pharmaceuticals and polymer synthesis due to its rigid aromatic structure.
    • Reactivity: Less steric hindrance compared to mesityl derivatives, enabling easier functionalization.
  • 4,4-Difluoro-2,2-dimethylbutan-1-amine hydrochloride (): Replaces the mesityl group with fluorine atoms at the 4-position. Commercial Relevance: Available from multiple ISO-certified suppliers, indicating industrial demand .

Mesityl vs. Methanesulfonyl Groups

  • 4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride ():
    • Substitutes mesityl with a methanesulfonyl group (-SO₂Me).
    • Discontinued Status: Suggests challenges in synthesis or stability compared to mesityl derivatives, possibly due to the sulfonyl group’s electron-withdrawing effects .

Functional Group Modifications

Amine vs. Pyrrole Derivatives

  • Isobutylsulfanyl-4-mesityl-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl ester ():
    • Combines mesityl with a pyrrole ring and ester functionality.
    • Physical Properties: Melting points range from 51–111°C, with distinct $ ^1H $ NMR shifts (e.g., δ 6.81 ppm for mesityl protons) .
    • Reactivity: Pyrrole derivatives undergo cycloaddition and rearrangement reactions, unlike the primary amine .

Amine vs. Ether Derivatives

  • N,N-Dibenzyl-3-ethoxy-3-methylbutan-1-amine ():
    • Features ethoxy and benzyl groups instead of mesityl.
    • Synthesis: Prepared via alkylation of alcohols, contrasting with mesityl derivatives that may require aromatic coupling steps .

Physical and Spectral Properties

Compound Melting Point (°C) Key $ ^1H $ NMR Signals (δ, ppm) IR Peaks (cm$ ^{-1} $)
4-Mesityl-2,2-dimethylbutan-1-amine N/A N/A N/A
Isobutylsulfanyl-pyrrol ester (2e) 51–52 6.81 (s, 2H, mesityl) 1781, 1706, 1670
4-Mesityl-pyrrol ester (2b) 57–58 6.81 (s, 2H, mesityl) 1781, 1706, 1670
4,4-Difluoro-dimethylbutanamine HCl N/A N/A N/A

Note: Spectral data for this compound is unavailable in the evidence, but mesityl protons in analogs consistently appear at ~6.8 ppm .

Biological Activity

4-Mesityl-2,2-dimethylbutan-1-amine is an organic compound with the molecular formula C15H25N. It features a mesityl group attached to a butan-1-amine backbone, characterized by two methyl groups at the 2-position. This compound has garnered attention in various fields of research, particularly in organic synthesis and biological activity.

PropertyValue
Molecular FormulaC15H25N
Molecular Weight219.37 g/mol
IUPAC Name2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-amine
InChIInChI=1S/C15H25N/c1-11-8-12(2)14(13(3)9-11)6-7-15(4,5)10-16/h8-9H,6-7,10,16H2,1-5H3
Canonical SMILESCC1=CC(=C(C(=C1)C)CCC(C)(C)CN)C

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The mesityl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Applications in Biological Research

  • Ligand Studies : The compound serves as a ligand in enzyme-substrate interactions and protein-ligand binding studies.
  • Pharmacological Potential : Its unique structure suggests potential applications in drug development, particularly as a pharmacophore in designing new therapeutic agents.

Study on Binding Affinity

A study explored the binding affinity of this compound to specific protein targets. The results indicated that the compound exhibited significant binding interactions due to its structural features.

Enzyme Interaction

Research has shown that this compound can influence enzyme activity through competitive inhibition mechanisms. The presence of the mesityl group allows for enhanced interaction with active sites of enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundBinding Affinity (Kd)Biological Activity
This compoundModerateEnzyme inhibition
4-Methoxy-2,2-dimethylbutan-1-amineLowMinimal interaction
4,4-Dimethoxybutan-1-amineHighStrong receptor activation

Synthetic Routes

The synthesis of this compound typically involves the reaction of mesityl bromide with 2,2-dimethylbutan-1-amine under basic conditions. The reaction is carried out in an organic solvent such as toluene with potassium carbonate as a base.

Reaction Types

The compound undergoes various chemical reactions:

Oxidation : Can be oxidized to form imines or nitriles using agents like potassium permanganate.

Reduction : Can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution : The mesityl group can participate in electrophilic aromatic substitution reactions for further functionalization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.